(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine

Monoamine oxidase B MAO-B inhibition Neurodegeneration research

Reproducible MAO-B/AChE screening demands exact structural identity-generic N-alkyl analog substitution risks altered potency. (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine (CAS 1019578-71-2) provides confirmed dual inhibition (MAO-B IC₅₀ 129 nM; AChE IC₅₀ 55 nM) with a defined N-isobutyl branched architecture. • Lot-controlled ≥95% purity supports reproducible biochemical assays • Non-propargylamine chemotype enables chemotype-diverse MAO-B screening panels • Structurally distinct reference point for N-alkyl SAR comparisons (vs. n-propyl, unsubstituted variants)

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
Cat. No. B13247896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CNCC(C)C)C
InChIInChI=1S/C14H23N/c1-10(2)8-15-9-14-12(4)6-11(3)7-13(14)5/h6-7,10,15H,8-9H2,1-5H3
InChIKeyMUCOTRMUBFGIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Sourcing


(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine (CAS 1019578-71-2) is a secondary benzylamine derivative with molecular formula C₁₄H₂₃N and molecular weight 205.34 g/mol . Structurally, it features a 2,4,6-trimethylphenyl (mesityl) group linked via a methylene bridge to an N-isobutyl amine [1]. The compound is commercially supplied at ≥95% purity for research and further manufacturing use , with recommended long-term storage in a cool, dry environment . It belongs to the broader class of N-substituted 2,4,6-trimethylbenzylamines, which have been investigated as pharmacologically relevant building blocks in medicinal chemistry [2].

Compound Class: N-Substituted 2,4,6-trimethylbenzylamine building block for medicinal chemistry.
Specification: Verified purity level suitable for research and further manufacturing use.
Storage: Defined cool, dry storage protocol supports compound stability during lab use.

Performance Risks of Generic Substitution


Within the N-substituted 2,4,6-trimethylbenzylamine series, seemingly minor modifications to the N-alkyl group produce divergent biological activity profiles. The target compound's N-isobutyl substituent introduces a specific steric and lipophilic character that fundamentally differs from the linear n-propyl analog (CAS 474972-04-8) [1] or the smaller N-methyl derivative (CAS 13021-14-2) [2]. Even positional isomerism on the aryl ring—as with the 2,4,5-trimethylphenyl regioisomer (CAS 1152657-94-7)—can alter molecular recognition . In ChEMBL-derived screening data, the target compound exhibits dual inhibitory activity against human MAO-B (IC₅₀ = 129 nM) and electric eel AChE (IC₅₀ = 55 nM) [3], a profile that may not be recapitulated by its closest analogs. Absent explicit comparative IC₅₀ data for each close analog, generic interchange introduces an unquantified risk of altered potency, selectivity, or off-target liability, making lot-controlled sourcing of the exact structure essential for reproducible research.

N-Alkyl Group
Target: Branched N-isobutyl architecture
Analog risk: Linear N-propyl or N-methyl analogs may shift lipophilicity and steric recognition.
Small N-alkyl changes can alter biological activity; direct interchange may not reproduce target binding profile.
Aryl Regioisomer
Target: 2,4,6-trimethylphenyl substitution
Analog risk: 2,4,5-trimethylphenyl regioisomer presents different electrostatic and steric contour.
Regioisomeric shift may alter molecular recognition; use of exact structure is recommended.
Biological Profile
Target: Reported dual MAO-B / AChE inhibition
Analog risk: Closest analogs may not recapitulate the dual activity profile.
Unquantified risk of altered potency or selectivity; lot-controlled sourcing supports reproducible research.

Comparative Evidence vs Closest Analogs


MAO-B Inhibition versus Selegiline

The target compound inhibited recombinant human MAO-B with an IC₅₀ of 129 nM, using p-benzylamine as substrate with a 15-minute preincubation followed by 20-minute fluorometric measurement [1]. While the clinical reference inhibitor selegiline (L-deprenyl) achieves an IC₅₀ of approximately 40 nM (0.040 µM) under comparable recombinant human MAO-B assay conditions [2], the target compound's potency places it within the sub-micromolar inhibitor range. Critically, the target compound's N-isobutyl substitution and 2,4,6-trimethylbenzyl architecture distinguish it from selegiline's propargylamine scaffold, offering a structurally orthogonal chemotype for MAO-B inhibition studies. No published direct head-to-head comparison with the N-propyl or unsubstituted 2,4,6-trimethylbenzylamine analogs was identified for this target.

MAO-B Inhibition
Head-to-head data
Target: IC₅₀ 129 nM Selegiline: ~40 nM
Supports MAO-B inhibition context; structurally distinct from propargylamine probes.
Recombinant human MAO-B assay; p-benzylamine substrate.
Monoamine oxidase B MAO-B inhibition Neurodegeneration research Benzylamine pharmacophore

Acetylcholinesterase Inhibition

The target compound inhibited electric eel acetylcholinesterase (AChE) with an IC₅₀ of 55 nM, measured by Ellman's method using acetylthiocholine chloride as substrate after 15 minutes [1]. This sub-100 nM potency places the compound in a range comparable to certain benzylamine-based AChE inhibitors reported in the literature, where optimized derivatives achieve IC₅₀ values from 0.86 to 36.30 nM [2], while weaker benzylamine analogs can exhibit IC₅₀ values in the micromolar range (e.g., 298 µM) [3]. The presence of both the 2,4,6-trimethylbenzyl aromatic group and the branched N-isobutyl substituent may contribute to this AChE inhibitory activity, though no published direct comparison with the N-propyl or N-methyl 2,4,6-trimethylbenzylamine analogs was identified for AChE.

AChE Inhibition
Cross-study comparable
IC₅₀ 55 nM
Measurable AChE activity distinct from MAO-B profile; potential dual-activity probe.
Electric eel AChE, Ellman's method. Range of benzylamine AChE inhibitors: 0.86–36.30 nM.
Acetylcholinesterase AChE inhibition Cholinergic research Alzheimer's disease models

N-Isobutyl Structural Differentiation

The target compound's N-isobutyl group [–CH₂CH(CH₃)₂] introduces a branched alkyl architecture at the secondary amine position, in contrast to the linear N-propyl chain [–CH₂CH₂CH₃] of propyl[(2,4,6-trimethylphenyl)methyl]amine (CAS 474972-04-8) [1] or the primary amine of unsubstituted 2,4,6-trimethylbenzylamine (CAS 40393-99-5) [2]. The isobutyl moiety increases calculated lipophilicity (cLogP) by approximately 0.5–0.8 log units over the n-propyl analog based on the additional methylene group, while the branched geometry alters the conformational ensemble accessible to the protonated amine during target engagement. The 2,4,6-trimethyl substitution pattern on the aryl ring further differentiates this compound from the 2,4,5-trimethylphenyl regioisomer (CAS 1152657-94-7) , which presents a distinct electrostatic surface and steric contour at the ortho position. No direct comparative IC₅₀ data across these structural analogs was identified in the published literature.

N-Isobutyl Differentiation
Class-level inference
Branched N-isobutyl vs. linear N-propyl; 2,4,6- vs. 2,4,5-regioisomer
Structural space differs from close analogs; experimental SAR data to verify.
No direct comparative IC₅₀ data identified in published literature.
Structure-activity relationship N-alkyl substitution Lipophilicity modulation Steric effects

Verified Purity and Storage Conditions

The target compound is supplied with a minimum purity specification of 95% (CAS 1019578-71-2), as verified by multiple independent suppliers including AKSci , Fluorochem , and Leyan . This purity threshold is consistent with the positional isomer (2,4,5-trimethylphenyl variant, CAS 1152657-94-7) which is also supplied at 95% purity , indicating a comparable commercial quality standard within this compound family. The compound is classified for research and further manufacturing use only, with recommended long-term storage in a cool, dry place and sealed under dry conditions at 2–8°C . No specific stability or degradation data under accelerated conditions were identified in the public domain for this compound class.

Purity & Storage
Data to verify
≥95% purity (multiple suppliers); cool, dry storage 2–8°C
Defined procurement specification supports batch consistency review.
Supplier certificate of analysis; no accelerated stability data identified.
Chemical procurement Purity specification Quality assurance Reproducibility

Application Scenarios in Drug Discovery


MAO-B Inhibitor Screening and Profiling

With a confirmed IC₅₀ of 129 nM against recombinant human MAO-B [1], this compound can serve as a structurally distinct benzylamine-based reference inhibitor in MAO-B screening panels alongside the clinical propargylamine standard selegiline (~40 nM IC₅₀) [2]. Its non-propargylamine scaffold makes it valuable for assessing inhibitor chemotype diversity in MAO-B drug discovery programs targeting Parkinson's disease or other neurodegenerative conditions where MAO-B is implicated.

Dual MAO-B/AChE Tool Compound

The compound's dual inhibitory activity against MAO-B (IC₅₀ = 129 nM) and AChE (IC₅₀ = 55 nM) [1] positions it as a potential tool compound for exploring polypharmacological strategies in neurodegeneration research. The co-inhibition of both targets is a recognized therapeutic rationale in Alzheimer's disease drug discovery, where simultaneous MAO-B and cholinesterase inhibition is hypothesized to offer symptomatic and disease-modifying benefits [2].

SAR of N-Alkyl Substitution Effects

The N-isobutyl branched architecture of this compound provides a defined reference point for systematic SAR studies comparing linear (N-propyl, CAS 474972-04-8), branched (N-isobutyl), and unsubstituted (primary amine, CAS 40393-99-5) variants of the 2,4,6-trimethylbenzylamine scaffold [1][2]. Such studies are essential for elucidating the contribution of N-alkyl steric bulk and lipophilicity to target binding affinity, selectivity, and ADME properties in medicinal chemistry optimization campaigns.

Probe for Benzylamine-Interacting Enzymes

As a secondary benzylamine derivative with a defined 2,4,6-trimethyl substitution pattern, this compound can be employed as a chemical probe to investigate benzylamine recognition by amine oxidase enzymes beyond MAO-B, including semicarbazide-sensitive amine oxidase (SSAO/VAP-1), where related N-substituted benzylamine analogs have demonstrated inhibitory activity [1]. The compound's commercial availability at ≥95% purity [2] supports its use in reproducible biochemical and cellular assays.

Application
Selection Property
Validation Focus
MAO-B inhibitor profiling studies
Non-propargylamine benzylamine scaffold
MAO-B potency and selectivity profiling in neurodegeneration research models
Dual MAO-B/AChE research probe
Dual enzyme inhibitory profile
Confirm dual target engagement and selectivity in relevant assay panels
SAR of N-alkyl substitution
Branched N-isobutyl vs. linear/primary amine analogs
Binding affinity, selectivity, and ADME property comparison
Benzylamine-interacting enzyme probe
Defined 2,4,6-trimethyl substitution pattern
Enzyme specificity and inhibition profile beyond MAO-B (e.g., SSAO/VAP-1)
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